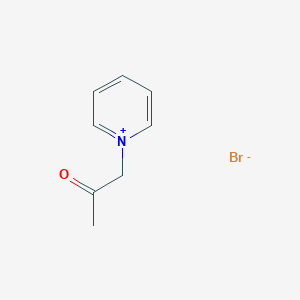

N-Acetonylpyridinium bromide

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-pyridin-1-ium-1-ylpropan-2-one;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10NO.BrH/c1-8(10)7-9-5-3-2-4-6-9;/h2-6H,7H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBFIDROZWYVUGX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C[N+]1=CC=CC=C1.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40938217 | |

| Record name | 1-(2-Oxopropyl)pyridin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40938217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17282-41-6 | |

| Record name | Pyridinium, 1-(2-oxopropyl)-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17282-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Oxopropyl)pyridinium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017282416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Oxopropyl)pyridin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40938217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-oxopropyl)pyridinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.544 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of N-Acetonylpyridinium Bromide: The Gateway to Pyridinium Ylides

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of N-Acetonylpyridinium Bromide

Introduction

This compound, a quaternary pyridinium salt, stands as a pivotal reagent in modern organic synthesis. Characterized by a pyridinium cation functionalized with an acetonyl group at the nitrogen atom and a bromide counter-anion, this compound is more than a simple salt. It is a stable, readily accessible precursor to highly reactive pyridinium ylides. These ylides, generated in situ, are versatile 1,3-dipoles that serve as powerful building blocks for the construction of complex nitrogen-containing heterocyclic scaffolds, which are prevalent in pharmaceuticals and functional materials.

This technical guide offers a comprehensive exploration of the core chemical properties of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its synthesis, detailed spectroscopic characterization, fundamental reactivity, and field-proven applications, providing not just protocols but the causal scientific reasoning behind them.

The most direct and efficient synthesis of this compound is achieved through the quaternization of pyridine. This SN2 reaction involves the nucleophilic attack of the nitrogen atom of pyridine on the electrophilic α-carbon of an acetonyl halide, typically bromoacetone.

The choice of solvent is critical; a polar aprotic solvent like toluene or acetonitrile is often employed to solvate the charged transition state, thereby facilitating the reaction. The reaction proceeds readily, often at room temperature or with gentle heating, leading to the precipitation of the pyridinium salt from the reaction mixture.

Caption: Base-mediated formation of a pyridinium ylide.

Applications in Heterocyclic Synthesis

The in situ generated pyridinium ylide is a versatile intermediate for constructing a variety of heterocyclic systems, most notably through cycloaddition reactions.

[3+2] Cycloaddition for Indolizine Synthesis

The most prominent application of this compound is in the synthesis of indolizines via a 1,3-dipolar cycloaddition reaction. [1]The pyridinium ylide acts as the 1,3-dipole and reacts with a dipolarophile, such as an activated alkyne or alkene. The reaction typically proceeds through an initial cycloadduct which then undergoes aromatization, often via air oxidation, to yield the stable indolizine core. [1] This methodology provides a modular and efficient route to a wide array of substituted indolizines, which are of significant interest in medicinal chemistry.

Experimental Workflow: Indolizine Synthesis

Caption: General workflow for indolizine synthesis.

Synthesis of Dihydrofurans

In reactions with enones, the pyridinium ylide can act as a nucleophile in a conjugate addition. The resulting enolate intermediate can then undergo an intramolecular O-cyclization, with the pyridine acting as a leaving group, to form substituted 2,3-dihydrofurans. [2]This provides an effective and stereoselective pathway to these important oxygen-containing heterocycles. [2]

Safety and Handling

While this compound is not as acutely hazardous as its precursor, bromoacetone, proper laboratory safety protocols are essential.

-

Hazards: It is considered harmful if swallowed and can cause skin and serious eye irritation. [3][4][5]Inhalation may cause respiratory irritation. [3][4][6]* Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [7]Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is hygroscopic and should be protected from moisture.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a cornerstone reagent for the synthesis of nitrogen heterocycles. Its value lies in its straightforward preparation, stability, and, most importantly, its role as a reliable precursor to stabilized pyridinium ylides. The ability to generate these potent 1,3-dipoles in situ under mild conditions opens up a vast chemical space for the construction of indolizines, dihydrofurans, and other complex molecular architectures. A thorough understanding of its synthesis, properties, and reactivity, as detailed in this guide, empowers researchers to fully leverage its synthetic potential in drug discovery and materials science.

References

- BenchChem. (2025). The Genesis and Evolution of Pyyridinium Ylides: An In-depth Technical Guide. BenchChem.

- ResearchGate. (n.d.). Formation of pyridinium ylide and synthesis of indolizines.

-

El-Sayed, A. A., et al. (2016). Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. Molecules. [Link]

-

Messali, M., et al. (2016). Synthesis and crystal structure of a new pyridinium bromide salt. IUCrData. [Link]

- Sinha, U. B., & Bordoloi, M. (2011). Cetylpyridinium tribromide-An environmentally benign reagent for organic brominations and acetylations.

-

Chuang, C.-P., & Tsai, A.-I. (n.d.). Pyridinium Ylides in the Synthesis of 2,3-Dihydrofurans. Organic Chemistry Portal. [Link]

-

Loba Chemie. (2016). CETYL PYRIDINIUM BROMIDE EXTRA PURE MSDS. Loba Chemie. [Link]

-

PubChem. (n.d.). Acetyl bromide. National Center for Biotechnology Information. [Link]

-

ChemSrc. (2025). Cetylpyridinium Bromide | CAS#:140-72-7. ChemSrc. [Link]

Sources

- 1. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridinium Ylides in the Synthesis of 2,3-Dihydrofurans [organic-chemistry.org]

- 3. lobachemie.com [lobachemie.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Molecular Structure of N-Acetonylpyridinium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of N-Acetonylpyridinium bromide (also known as 1-(2-oxopropyl)pyridinium bromide), a quaternary pyridinium salt with potential applications in organic synthesis and pharmaceutical development. This document delves into the synthesis, spectroscopic characterization, and structural features of the title compound. While experimental data for this specific molecule is not widely published, this guide synthesizes information from related pyridinium salts and foundational chemical principles to provide a robust understanding of its molecular architecture. We will explore the underlying principles of its formation, predict its spectroscopic signatures, and discuss the implications of its structure on its reactivity and potential applications.

Introduction: The Significance of Pyridinium Salts

Pyridinium salts are a class of organic compounds characterized by a positively charged pyridine ring. They are widely utilized in various chemical applications, including as ionic liquids, phase-transfer catalysts, and precursors for the synthesis of more complex molecules.[1][2] The quaternization of the nitrogen atom in the pyridine ring leads to significant changes in its electronic properties, enhancing its utility as a versatile chemical scaffold. The nature of the substituent attached to the nitrogen atom profoundly influences the physicochemical properties and reactivity of the pyridinium salt.

This compound, featuring a ketone functionality on the N-substituent, presents an interesting case for study. The presence of the carbonyl group introduces a site for further chemical modification and can influence the overall electronic structure and reactivity of the pyridinium ring. This guide aims to provide a detailed exposition of its molecular structure, laying the groundwork for its potential exploitation in synthetic and medicinal chemistry.

Synthesis of this compound: A Mechanistic Perspective

The synthesis of this compound is achieved through the quaternization of pyridine with bromoacetone. This reaction is a classic example of a nucleophilic substitution reaction (specifically, an SN2 reaction), where the lone pair of electrons on the nitrogen atom of the pyridine ring attacks the electrophilic carbon atom bearing the bromine atom in bromoacetone.

Reaction Scheme:

Caption: General synthesis of this compound.

Experimental Protocol (Proposed):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyridine in a suitable aprotic solvent such as acetonitrile or acetone.

-

Addition of Alkylating Agent: To this solution, add an equimolar amount of bromoacetone dropwise at room temperature. The synthesis of bromoacetone itself can be achieved by the bromination of acetone in the presence of an acid catalyst.[4]

-

Reaction Conditions: The reaction mixture is then stirred at room temperature or gently heated to reflux for a period of several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: As the reaction proceeds, the this compound product, being a salt, will precipitate out of the less polar solvent. The solid product can be collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials, and then dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol-ether.

Causality Behind Experimental Choices:

-

Solvent: An aprotic solvent is chosen to avoid any competing nucleophilic attack from the solvent on the bromoacetone. Acetonitrile is a common choice due to its ability to dissolve both reactants and its relatively high boiling point for reactions requiring heating.

-

Temperature: The reaction is often initiated at room temperature. Gentle heating may be applied to increase the reaction rate, as is typical for SN2 reactions.

-

Purification: The precipitation of the salt from the reaction mixture provides a straightforward initial purification. Washing with a non-polar solvent is effective in removing the unreacted, more non-polar starting materials. Recrystallization is a standard technique to obtain a highly pure crystalline product.

Molecular Structure and Bonding

The molecular structure of this compound consists of a planar pyridinium cation and a bromide anion.

Diagram of the Molecular Structure:

Caption: Components of this compound.

The pyridinium ring is an aromatic, six-membered heterocycle. The nitrogen atom is sp2 hybridized and bears a formal positive charge. This positive charge is delocalized over the entire ring through resonance, leading to an overall increase in the electrophilicity of the ring compared to pyridine. The acetonyl group (-CH2C(=O)CH3) is attached to the nitrogen atom via a C-N single bond. The bromide anion exists as a counter-ion to the positively charged pyridinium cation. In the solid state, there will be significant ionic interactions between the bromide anions and the pyridinium cations. Additionally, weak C-H···Br hydrogen bonds are likely to be present, influencing the crystal packing.[3]

Spectroscopic Characterization (Predicted)

Due to the lack of published experimental spectra for this compound, the following are predictions based on the analysis of related compounds and fundamental spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR: The 1H NMR spectrum is expected to show characteristic signals for the protons on the pyridinium ring and the acetonyl substituent.

-

Pyridinium Protons: The protons on the pyridinium ring will be deshielded due to the positive charge on the nitrogen and the aromatic ring current. They are expected to appear in the downfield region of the spectrum, typically between δ 8.0 and 9.5 ppm. The protons ortho to the nitrogen (H-2 and H-6) will be the most deshielded, followed by the para proton (H-4), and then the meta protons (H-3 and H-5). The coupling patterns (doublets and triplets) will be indicative of their positions on the ring.

-

Acetonyl Protons: The methylene protons (-CH2-) adjacent to the positively charged nitrogen will be deshielded and are expected to appear as a singlet around δ 5.0-6.0 ppm. The methyl protons (-CH3) of the acetyl group will appear as a singlet further upfield, likely in the range of δ 2.2-2.5 ppm.

-

-

13C NMR: The 13C NMR spectrum will show distinct signals for each carbon atom in the molecule.

-

Pyridinium Carbons: The carbons of the pyridinium ring will appear in the aromatic region (δ 120-150 ppm), with the carbons adjacent to the nitrogen being the most deshielded.

-

Acetonyl Carbons: The carbonyl carbon (C=O) will be highly deshielded and is expected to appear in the δ 190-210 ppm region. The methylene carbon (-CH2-) will be in the δ 60-70 ppm range, and the methyl carbon (-CH3) will be found in the upfield region, around δ 25-35 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm-1) | Description |

| C=O (Ketone) | 1710 - 1730 | Strong, sharp absorption |

| C=C and C=N (Aromatic) | 1450 - 1650 | Multiple sharp to medium bands |

| C-H (Aromatic) | 3000 - 3100 | Medium to weak, sharp bands |

| C-H (Aliphatic) | 2850 - 3000 | Medium to weak, sharp bands |

The presence of a strong absorption band around 1720 cm-1 would be a key indicator of the carbonyl group from the acetonyl moiety. The aromatic C-H stretching vibrations above 3000 cm-1 and the characteristic ring stretching vibrations in the 1450-1650 cm-1 region would confirm the presence of the pyridinium ring.

Mass Spectrometry (MS)

In a mass spectrum of this compound, the molecular ion would be the cation, [C8H10NO]+. The expected m/z value for this cation would be approximately 136.07. The bromide anion would not be observed in positive ion mode mass spectrometry.

Predicted Fragmentation Pattern:

The fragmentation of the N-acetonylpyridinium cation would likely involve the loss of neutral molecules. Common fragmentation pathways could include:

-

Loss of a methyl radical (•CH3) from the acetonyl group.

-

Loss of ketene (CH2=C=O).

-

Cleavage of the bond between the methylene group and the pyridinium ring.

Potential Applications and Future Directions

The unique molecular structure of this compound, combining a reactive ketone functionality with a pyridinium core, suggests several potential applications:

-

Synthetic Intermediate: The carbonyl group can serve as a handle for a variety of chemical transformations, such as aldol condensations, Wittig reactions, and reductions, allowing for the synthesis of more complex pyridinium-containing molecules.

-

Precursor to Pyridinium Ylides: In the presence of a base, this compound can be deprotonated at the methylene position to form a pyridinium ylide. Pyridinium ylides are valuable intermediates in organic synthesis, particularly in 1,3-dipolar cycloaddition reactions for the construction of heterocyclic systems.

-

Potential Biological Activity: Many pyridinium salts exhibit biological activity. The specific structure of this compound could be explored for potential antimicrobial, antifungal, or other pharmacological properties.

Further research is warranted to fully elucidate the experimental properties and reactivity of this compound. The acquisition of detailed spectroscopic and crystallographic data would provide a more definitive understanding of its molecular structure and pave the way for its broader application in chemical research and development.

Conclusion

This compound is a fascinating molecule whose structural features suggest significant potential in synthetic chemistry. While a comprehensive experimental characterization is not yet available in the public domain, this guide has provided a detailed theoretical framework for understanding its molecular structure, based on the well-established chemistry of pyridinium salts. The predicted synthetic route and spectroscopic characteristics offer a solid foundation for researchers and scientists interested in exploring the chemistry and applications of this and related compounds. The elucidation of its precise molecular geometry through X-ray crystallography and the confirmation of its spectroscopic properties through experimental analysis remain important future objectives.

References

[3] Messali, M., et al. (2017). Synthesis and crystal structure of a new pyridinium bromide salt. IUCrData, 2(11), x171831. [Link]

[5] PubChem. (n.d.). 2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide. National Center for Biotechnology Information. Retrieved from [Link]

[6] PubChem. (n.d.). Pyridinium bromide. National Center for Biotechnology Information. Retrieved from [Link]

NIST. (n.d.). Pyridine. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

[7] Doc Brown's Chemistry. (n.d.). mass spectrum of 1-bromopropane. Retrieved from [Link]

[8] Beilstein Journals. (n.d.). Supporting Information for Synthesis of 3-aminocoumarin-N-benzylpyridinium conjugates with nanomolar inhibitory activity. Retrieved from [Link]

[1] Wang, J., et al. (2007). Ionic liquids in organic synthesis. Chemical Society Reviews, 36(5), 874-885.

[9] Davis, J. H. (2004). Task-specific ionic liquids. Chemistry Letters, 33(9), 1072-1077.

[10] Bremner, J. B., et al. (2011). 1-[2-(5-Nitro-1H-indol-2-yl)phenyl]methylpyridinium chloride. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2932.

[2] Messali, M. (2016). Synthesis and characterization of new pyridinium-based ionic liquids. Journal of Molecular Liquids, 220, 94-99.

[11] Messali, M., et al. (2014). Synthesis, characterization and antimicrobial activity of new pyridinium salts. Journal of Molecular Structure, 1076, 56-62.

[12] Anders, A., et al. (1990). Crystal and molecular structure of N-benzylpyridinium bromide. Zeitschrift für Kristallographie - Crystalline Materials, 191(1-2), 145-147.

[13] Giese, M., et al. (2014). Anion–π interactions in N-(pentafluorobenzyl)pyridinium salts. Crystal Growth & Design, 14(10), 5036-5043.

[14] Endres, F. (2002). Ionic liquids: solvents for the electrodeposition of metals and semiconductors. Chemistry-A European Journal, 8(23), 5326-5334.

[4] PrepChem. (n.d.). Preparation of bromoacetone. Retrieved from [Link]

Sources

- 1. Crystal structure and Hirshfeld surface analysis of a pyridiniminium bromide salt: 1-[2-([1,1′-biphenyl]-4-yl)-2-oxoethyl]-3-methyl-1,4-dihydropyridin-4-iminium bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl)pyridinium bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 5. 2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide | C14H14BrNO | CID 12316824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pyridine, hydrobromide (1:1) | C5H6BrN | CID 87810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. acgpubs.org [acgpubs.org]

- 10. govinfo.gov [govinfo.gov]

- 11. mdpi.com [mdpi.com]

- 12. beilstein-journals.org [beilstein-journals.org]

- 13. researchgate.net [researchgate.net]

- 14. Pyridinium, 2-chloro-1-[2-(4-methylphenyl)-2-oxoethyl]-, bromide | 61657-04-3 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Synthesis of N-Acetonylpyridinium Bromide

This guide provides a comprehensive overview of the synthesis of N-acetonylpyridinium bromide, a quaternary ammonium salt with applications in organic synthesis and as a precursor for various functionalized molecules. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanism, a detailed experimental protocol, safety considerations, and analytical characterization.

Introduction and Significance

This compound is a valuable organic compound belonging to the class of pyridinium salts. Its structure, featuring a reactive ketone functionality and a positively charged pyridinium ring, makes it a versatile intermediate in organic synthesis. It serves as a precursor for the generation of pyridinium ylides, which are key reagents in various cycloaddition reactions for the synthesis of heterocyclic compounds. Furthermore, its potential applications extend to its use as an ionic liquid and as a starting material for the synthesis of biologically active molecules.

The synthesis of this compound is a classic example of the Menschutkin reaction , a fundamental process in organic chemistry involving the alkylation of a tertiary amine with an alkyl halide.[1] This guide will delve into the nuances of this reaction as applied to the specific synthesis of the target compound.

The Menschutkin Reaction: Mechanistic Insights

The formation of this compound proceeds via a bimolecular nucleophilic substitution (SN2) reaction, known as the Menschutkin reaction.[1][2] In this process, the lone pair of electrons on the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic carbon atom of bromoacetone. The bromide ion is subsequently displaced as a leaving group.

The reaction rate is influenced by several factors:

-

Solvent: Polar aprotic solvents are known to accelerate the Menschutkin reaction.[1] They can solvate the transition state, which has a developing charge separation, more effectively than nonpolar solvents.

-

Leaving Group: The nature of the leaving group on the alkylating agent is crucial. For alkyl halides, the reactivity order is generally I > Br > Cl, making bromoacetone an effective reactant.[1]

-

Steric Hindrance: While pyridine itself is not sterically hindered, substituents on either the pyridine ring or the alkyl halide can impede the reaction rate.

The overall reaction can be depicted as follows:

Caption: Overall reaction for the synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, field-proven protocol for the synthesis of this compound.

Reagents and Equipment

| Reagent/Equipment | Quantity/Specification |

| Pyridine | Reagent grade, freshly distilled |

| Bromoacetone | Stabilized, >95% purity |

| Acetone | Anhydrous, reagent grade |

| Diethyl ether | Anhydrous, reagent grade |

| Round-bottom flask | Appropriate size (e.g., 100 mL) |

| Magnetic stirrer and stir bar | |

| Reflux condenser | |

| Heating mantle | |

| Buchner funnel and flask | |

| Filter paper | |

| Beakers and graduated cylinders | |

| Rotary evaporator | (Optional, for solvent removal) |

Synthesis Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve a specific molar equivalent of freshly distilled pyridine in anhydrous acetone.

-

Addition of Bromoacetone: While stirring the pyridine solution at room temperature, slowly add an equimolar amount of bromoacetone dropwise. Caution: Bromoacetone is a lachrymator and toxic; this step must be performed in a well-ventilated fume hood.[3][4]

-

Reaction Conditions: After the addition is complete, fit the flask with a reflux condenser and heat the reaction mixture to a gentle reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).[5]

-

Product Precipitation: As the reaction proceeds, a white precipitate of this compound will form. Continue the reflux for a predetermined time (typically a few hours) to ensure complete reaction.

-

Isolation of the Crude Product: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified product under vacuum to obtain this compound as a white crystalline solid.

Caption: Experimental workflow for the synthesis of this compound.

Purification and Characterization

Purification

For most applications, the product obtained after washing with diethyl ether is sufficiently pure. However, for obtaining a highly pure product, recrystallization can be performed. A suitable solvent system for recrystallization is a mixture of a polar solvent like ethanol or acetonitrile and a nonpolar solvent like diethyl ether.[5]

Characterization

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: The proton NMR spectrum will show characteristic peaks for the protons on the pyridinium ring, which are shifted downfield due to the positive charge on the nitrogen atom. The methylene protons adjacent to the carbonyl group and the pyridinium ring will also have a distinct chemical shift.

-

13C NMR: The carbon NMR spectrum will show peaks corresponding to the carbons of the pyridinium ring and the acetonyl group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band corresponding to the C=O stretching vibration of the ketone group (typically around 1720-1740 cm-1). Characteristic peaks for the aromatic C-H and C=N stretching vibrations of the pyridinium ring will also be present.[5]

-

Melting Point: The melting point of the synthesized compound can be determined and compared with the literature value for pure this compound. A sharp melting point range is indicative of high purity.[5]

Safety and Handling

Both pyridine and bromoacetone are hazardous chemicals and must be handled with appropriate safety precautions.

-

Pyridine: It is a flammable and toxic liquid with a strong, unpleasant odor.[6][7] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

-

Bromoacetone: It is a potent lachrymator (tear-inducing agent) and is toxic and corrosive.[3][4] It must be handled with extreme care in a fume hood. Contact with skin and eyes should be strictly avoided, and appropriate PPE is mandatory.

All waste materials should be disposed of in accordance with institutional and local regulations for hazardous chemical waste.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no product yield | Impure or wet reagents | Use freshly distilled pyridine and anhydrous acetone. |

| Incomplete reaction | Increase the reaction time or temperature (within reasonable limits). Monitor the reaction by TLC. | |

| Oily product instead of a solid | Presence of impurities or unreacted starting materials | Wash the product thoroughly with cold diethyl ether. Consider recrystallization. |

| Dark-colored product | Decomposition of bromoacetone | Use stabilized bromoacetone and avoid excessive heating. Store bromoacetone properly.[3] |

Conclusion

The synthesis of this compound via the Menschutkin reaction is a straightforward and efficient method for obtaining this versatile organic compound. By understanding the underlying reaction mechanism and adhering to the detailed experimental protocol and safety guidelines presented in this guide, researchers can reliably synthesize this valuable building block for their scientific endeavors. The principles and techniques discussed herein are broadly applicable to the synthesis of other pyridinium salts and provide a solid foundation for further exploration in the field of heterocyclic chemistry and drug development.

References

- ACG Publications. (2011, March 20). Cetylpyridinium tribromide-An environmentally benign reagent for organic brominations and acetylations.

- chemeurope.com. Menshutkin reaction.

- ChemicalBook. BROMOACETONE - Safety Data Sheet.

- National Center for Biotechnology Information. [The Menshutkin Reaction, II: Methylation of Pyridine Derivatives Having Special Structural Features. Quantitative Relations Between Structure and Reactivity (Author's Transl)]. PubMed.

- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.

- Carl ROTH. Safety Data Sheet: Pyridine.

- CAMEO Chemicals. BROMOACETONE.

Sources

- 1. Menshutkin_reaction [chemeurope.com]

- 2. [The Menshutkin reaction, II: Methylation of pyridine derivatives having special structural features. Quantitative relations between structure and reactivity (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 5. acgpubs.org [acgpubs.org]

- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 7. carlroth.com [carlroth.com]

1-(2-oxopropyl)pyridinium bromide characterization

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-oxopropyl)pyridinium bromide

Abstract

This technical guide provides a comprehensive overview of 1-(2-oxopropyl)pyridinium bromide (CAS No. 17282-41-6), a versatile pyridinium salt of significant interest in synthetic organic chemistry. Intended for researchers, scientists, and professionals in drug development, this document details the synthesis, purification, and multi-faceted characterization of this compound. We delve into the causal reasoning behind experimental choices and interpret spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide emphasizes self-validating protocols and authoritative grounding to ensure scientific integrity. Furthermore, it explores the compound's reactivity, particularly as a precursor to pyridinium ylides, which are powerful intermediates in the construction of complex molecular architectures.

Introduction: The Significance of Pyridinium Salts

Pyridinium salts are a class of organic compounds that have garnered considerable attention across various scientific disciplines. Their structures are prevalent in numerous natural products and bioactive pharmaceuticals.[1] The quaternization of the pyridine nitrogen atom imparts unique physicochemical properties, including increased water solubility and thermal stability, making them valuable as ionic liquids, catalysts, and versatile synthetic intermediates.[2][3][4]

1-(2-oxopropyl)pyridinium bromide, specifically, serves as a key building block. The presence of an enolizable ketone function adjacent to the positively charged pyridinium ring makes the α-protons acidic. This structural feature allows it to act as a stable precursor to a reactive pyridinium ylide, a 1,3-dipole widely employed in cycloaddition reactions and other carbon-carbon bond-forming strategies.[5][6] A thorough and unambiguous characterization of the starting salt is therefore paramount to ensure the reliability and reproducibility of subsequent chemical transformations.

Synthesis and Purification: A Self-Validating Protocol

The synthesis of 1-(2-oxopropyl)pyridinium bromide is a classic example of an N-alkylation reaction, specifically the Menshutkin reaction. The lone pair of electrons on the pyridine nitrogen atom acts as a nucleophile, attacking the electrophilic carbon atom bearing the bromine in bromoacetone (1-bromo-2-propanone).

Synthesis Reaction Scheme

The reaction proceeds as a straightforward bimolecular nucleophilic substitution (SN2).

Caption: SN2 reaction for the synthesis of the target compound.

Experimental Protocol

Causality: This protocol is designed for high yield and purity. The choice of a solvent like toluene or proceeding neat is common for such alkylations. The slight exothermicity necessitates controlled addition.[7] The final product is typically insoluble in non-polar solvents, causing it to precipitate, which provides a simple and effective initial purification step. Washing with a non-polar solvent like diethyl ether removes unreacted starting materials.

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add pyridine (1.0 eq).

-

Reagent Addition: Slowly add bromoacetone (1.05 eq) dropwise to the stirred pyridine at room temperature. Note: The reaction is often exothermic; cooling in an ice bath may be necessary to maintain control.

-

Reaction Execution: Stir the mixture at room temperature for 18-24 hours. A solid precipitate will form as the reaction progresses.[2]

-

Isolation: Isolate the solid product by vacuum filtration.

-

Purification (Washing): Wash the filter cake thoroughly with cold diethyl ether (3 x 20 mL) to remove any unreacted pyridine or bromoacetone.

-

Purification (Recrystallization): For higher purity, recrystallize the crude product from a suitable solvent system, such as ethanol or a mixture of dichloromethane and ethyl acetate.[2]

-

Drying: Dry the purified white to off-white crystalline solid under vacuum at 40-50 °C for several hours.

-

Validation: The success of the synthesis is validated by the characterization data that follows. A sharp, well-defined melting point and clean NMR spectra are indicators of high purity.

Physicochemical Characterization

The identity and purity of the synthesized compound are established through the determination of its physical properties. While Sigma-Aldrich supplies this compound, it is noted that analytical data is not always provided, making independent verification by the researcher essential.

| Property | Value | Source |

| CAS Number | 17282-41-6 | |

| Molecular Formula | C₈H₁₀BrNO | |

| Molecular Weight | 216.08 g/mol | |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | To be determined experimentally (TBD) | - |

| Solubility | Soluble in polar solvents (water, methanol, DMSO); sparingly soluble in less polar solvents (acetone, dichloromethane); insoluble in non-polar solvents (ether, hexanes). | General property of pyridinium salts[8] |

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The following sections detail the expected spectral data and their interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Spectra are typically recorded in deuterated solvents like DMSO-d₆ or D₂O.

The proton NMR spectrum provides information on the number of different types of protons and their connectivity. The electron-withdrawing nature of the positively charged pyridinium nitrogen causes a significant downfield shift (deshielding) of the aromatic protons.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H-para (γ) | ~8.7 | Triplet (t) | 1H | Deshielded by N⁺; coupling to two ortho protons. |

| H-ortho (α) | ~9.1 | Doublet (d) | 2H | Most deshielded due to proximity to N⁺; coupling to meta protons. |

| H-meta (β) | ~8.2 | Triplet (t) | 2H | Deshielded by N⁺; coupling to ortho and para protons. |

| -CH₂- | ~5.8 | Singlet (s) | 2H | Deshielded by adjacent N⁺ and C=O group. No adjacent protons to couple with.[9] |

| -CH₃ | ~2.4 | Singlet (s) | 3H | Adjacent to a carbonyl group. No adjacent protons to couple with. |

The carbon NMR spectrum complements the proton data, confirming the carbon skeleton.

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C=O | ~195 | Typical chemical shift for a ketone carbonyl carbon. |

| C-ortho (α) | ~146 | Deshielded due to proximity to N⁺. |

| C-para (γ) | ~145 | Deshielded by N⁺. |

| C-meta (β) | ~128 | Least deshielded of the pyridinium carbons. |

| -CH₂- | ~65 | Deshielded by adjacent N⁺. |

| -CH₃ | ~28 | Typical chemical shift for a methyl ketone carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum is typically acquired from a KBr pellet.

Caption: Workflow for the spectroscopic characterization of the title compound.

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Expected Appearance |

| 3150-3000 | C-H stretch | Pyridinium Ring | Medium to weak bands[10] |

| 2980-2850 | C-H stretch | -CH₂- and -CH₃ | Weak bands[11] |

| ~1720 | C=O stretch | Ketone | Strong, sharp absorption |

| 1640-1450 | C=C, C=N stretch | Pyridinium Ring | Multiple sharp bands of variable intensity[10] |

The most diagnostic peak is the strong carbonyl (C=O) stretch around 1720 cm⁻¹. The presence of bands above 3000 cm⁻¹ confirms the aromatic C-H bonds of the pyridinium ring.

Mass Spectrometry (MS)

For an ionic compound like this, Electrospray Ionization (ESI) is the preferred method. The analysis is performed in positive ion mode, where the primary species detected will be the cation.

-

Expected Ion: The mass spectrum should show a prominent peak for the 1-(2-oxopropyl)pyridinium cation, [C₈H₁₀NO]⁺.

-

Expected m/z: The calculated monoisotopic mass for this cation is 136.0757 g/mol . Therefore, a strong signal is expected at m/z ≈ 136.1.

-

Isotopic Signature: A key feature in the mass spectra of bromine-containing compounds is the isotopic pattern of bromine, which consists of an almost 1:1 mixture of ⁷⁹Br and ⁸¹Br.[12][13] While the bromide anion itself is not typically observed in positive mode ESI-MS, if any fragments containing the intact salt were to be detected, or if analysis were run in negative mode, this characteristic M/M+2 pattern would be a definitive indicator of the presence of bromine.

Reactivity and Synthetic Applications

The primary utility of 1-(2-oxopropyl)pyridinium bromide in organic synthesis stems from its ability to form a pyridinium ylide in situ. The methylene protons (α to the pyridinium nitrogen and the carbonyl group) are acidic and can be removed by a mild base (e.g., triethylamine, potassium carbonate).

Caption: In situ generation of a pyridinium ylide and its subsequent reaction.

This reactive ylide intermediate can then participate in various transformations:

-

[3+2] Cycloaddition Reactions: With electron-deficient alkynes or alkenes to form indolizine derivatives, which are important heterocyclic scaffolds in medicinal chemistry.[14]

-

Michael Addition: The ylide can act as a soft nucleophile in conjugate additions to α,β-unsaturated systems.[6][15]

The choice of base and solvent can be critical in controlling the outcome of these reactions, highlighting the importance of starting with a well-characterized pyridinium salt.[5]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong bases.[17]

Conclusion

1-(2-oxopropyl)pyridinium bromide is a valuable and accessible synthetic precursor. This guide has outlined a reliable, self-validating protocol for its synthesis and purification. The core of its utility lies in its well-defined structure, which has been detailed through a predictive but principled interpretation of NMR, IR, and MS data. By understanding the foundational characterization of this building block, researchers can confidently employ it in advanced applications, particularly in the generation of pyridinium ylides for the synthesis of complex heterocyclic systems. The integrity of any multi-step synthesis relies on the quality of its starting materials, and a thorough characterization as described herein is the cornerstone of that quality.

References

-

PrepChem. (n.d.). Synthesis of N-phenacylpyridinium bromide. Retrieved from PrepChem.com. [Link]

-

Messali, M., et al. (2017). Synthesis and crystal structure of a new pyridinium bromide salt. National Institutes of Health (NIH). [Link]

-

Gaber, A. A. M., et al. (2019). Synthesis and Characterization of Novel Pyridinium Salts of (E)-2-(Pyridin-4-ylmethylene)hydrazine-1-carboximidamide. MDPI. [Link]

-

Chuang, C.-P., & Tsai, A.-I. (2006). Pyridinium Ylides in the Synthesis of 2,3-Dihydrofurans. Organic Chemistry Portal. [Link]

-

Jo, T. S. (2010). Synthesis and characterizations of pyridinium salts including poly(pyridinium salt)s. University of Massachusetts Amherst. [Link]

-

Reddy, M., et al. (2023). Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applications. ACS Omega. [Link]

-

Piras, M., et al. (2023). Synthesis and Antibacterial Activity of Mono- and Bi-Cationic Pyridinium 1,2,4-Oxadiazoles and Triazoles. IRIS UniPA. [Link]

-

National Center for Biotechnology Information. (n.d.). Pyridinium bromide. PubChem. [Link]

-

Gupta, R., et al. (2018). Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers (RSC Publishing). [Link]

-

ResearchGate. (n.d.). The reaction of substituted N-phenacyl-pyridinium bromides in the pyridine ring with DABCO and DBU in water and DMSO. [Link]

-

Izmest'ev, A. N., et al. (2022). Tandem Michael addition/elimination – novel reactivity of pyridinium ylides in reaction with electron-deficient alkenes. Organic Chemistry Frontiers (RSC Publishing). [Link]

-

LibreTexts Chemistry. (2014). 5.2 Mass Spectrometry. [Link]

-

Jubilant Ingrevia. (n.d.). Pyridinium bromide perbromide Safety Data Sheet. [Link]

-

Izmest'ev, A. N., et al. (2022). Tandem Michael addition/elimination – novel reactivity of pyridinium ylides in reaction with electron-deficient alkenes. Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Katritzky, A. R., & Ambler, A. P. (1963). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Journal of the Chemical Society. [Link]

-

Legros, F., et al. (2016). Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. National Institutes of Health (NIH). [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-bromopropane. [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. [Link]

Sources

- 1. Pyridinium salts: from synthesis to reactivity and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl)pyridinium bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "Synthesis and characterizations of pyridinium salts including poly(pyr" by Tae Soo Jo [oasis.library.unlv.edu]

- 4. Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyridinium Ylides in the Synthesis of 2,3-Dihydrofurans [organic-chemistry.org]

- 6. Tandem Michael addition/elimination – novel reactivity of pyridinium ylides in reaction with electron-deficient alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. prepchem.com [prepchem.com]

- 8. iris.unipa.it [iris.unipa.it]

- 9. researchgate.net [researchgate.net]

- 10. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tandem Michael addition/elimination – novel reactivity of pyridinium ylides in reaction with electron-deficient alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 16. Pyridine, hydrobromide (1:1) | C5H6BrN | CID 87810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. jubilantingrevia.com [jubilantingrevia.com]

N-Acetonylpyridinium Bromide: A Technical Guide to Solubility in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetonylpyridinium bromide, a quaternary pyridinium salt, is a versatile organic compound with applications in organic synthesis and materials science. Its utility is fundamentally linked to its solubility characteristics, which govern reaction kinetics, purification strategies, and formulation development. As an ionic salt, its solubility behavior presents a unique interplay of electrostatic forces, hydrogen bonding, and solvent-solute interactions that differ significantly from neutral organic molecules.

This technical guide provides an in-depth analysis of the physicochemical properties of this compound that dictate its solubility in a range of organic solvents. It offers a predictive framework based on established chemical principles, a summary of expected solubility, and a detailed, field-proven protocol for the experimental determination of solubility, empowering researchers to make informed decisions in their work.

Physicochemical Properties Governing Solubility

To understand the solubility of this compound, one must first analyze its molecular structure. The compound is an ionic salt, consisting of a positively charged N-acetonylpyridinium cation and a bromide anion.[1] This inherent ionic nature is the primary determinant of its solubility profile.

Key structural features include:

-

The Pyridinium Cation: The core of the cation is an aromatic pyridine ring where the nitrogen atom is quaternized, bearing a permanent positive charge.[2] This charge makes the cation highly polar.

-

The Acetonyl Group (-CH₂C(O)CH₃): This substituent introduces a ketone functional group. The carbonyl oxygen is a hydrogen bond acceptor, which can interact with protic solvents.

-

The Bromide Anion (Br⁻): A halide counter-ion that completes the salt structure.

The principle of "like dissolves like" is the foundational concept for predicting solubility.[3] For this compound, this means its ionic and polar nature dictates a preference for polar solvents that can effectively solvate both the cation and the anion.

Caption: Molecular structure of this compound.

Solubility Profile in Organic Solvents

While comprehensive quantitative data for this compound is not consolidated in a single source, a robust qualitative and semi-quantitative profile can be constructed based on the principles of chemical interactions and data from analogous pyridinium salts.[4][5]

High Solubility in Polar Protic Solvents

Polar protic solvents, such as water, methanol, and ethanol, are expected to be excellent solvents for this compound.

-

Causality: These solvents possess high dielectric constants, which effectively shield the positive and negative charges of the ions, overcoming the lattice energy of the salt. Furthermore, their ability to act as hydrogen bond donors allows for strong solvation of the bromide anion and the carbonyl oxygen of the acetonyl group. The polar nature of the solvent also readily solvates the pyridinium cation. For instance, similar pyridinium salts like cetylpyridinium tribromide are known to be soluble in methanol and ethanol.[5]

Moderate to High Solubility in Polar Aprotic Solvents

Polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are also effective solvents.

-

Causality: These solvents have large dipole moments and high polarity, enabling them to solvate the pyridinium cation effectively. While they cannot donate hydrogen bonds, their polar nature is sufficient to dissolve many ionic salts. Acetonitrile, in particular, is noted for its ability to dissolve various pyridinium and iodide salts.[6][7] The solubility of lithium bromide in acetonitrile is well-documented, highlighting the solvent's capacity to solvate halide anions.[8]

Low to Negligible Solubility in Nonpolar Solvents

Nonpolar solvents such as hexanes, toluene, and diethyl ether are poor solvents for this compound.

-

Causality: These solvents have low dielectric constants and lack the ability to form strong interactions (like ion-dipole or hydrogen bonds) with the ionic solute. The energy required to break the crystal lattice of the salt is not compensated by the weak van der Waals forces offered by these solvents. It is a general principle that pyridinium salts are often insoluble in common organic solvents used for reactions, leading to their precipitation.[2]

Summary Table of Expected Solubility

| Solvent Class | Example Solvents | Predicted Solubility | Primary Interactions |

| Polar Protic | Water, Methanol, Ethanol | High | Ion-dipole, Hydrogen Bonding |

| Polar Aprotic | Acetonitrile, DMSO, DMF | Moderate to High | Ion-dipole |

| Moderately Polar | Acetone, Chloroform | Low to Moderate | Dipole-dipole, Ion-dipole |

| Nonpolar | Hexanes, Toluene, Diethyl Ether | Very Low / Insoluble | (Dominated by weak Van der Waals) |

Note: This table is a predictive guide. Actual quantitative solubility can be affected by temperature, purity of the solute, and the presence of any water in the solvent.

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, an experimental approach is necessary. The following protocol is adapted from the principles outlined in the OECD Test Guideline 105 (Flask Method) and standard laboratory practices for organic compounds.[9][10][11] This method is designed to establish a saturated solution at equilibrium and then determine the concentration of the dissolved solute.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or incubator (e.g., 25 °C ± 0.5 °C)

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE, compatible with the organic solvent)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

Step-by-Step Methodology

-

Preparation of a Saturated Solution: a. Add an excess amount of this compound to a vial. The excess solid is crucial to ensure saturation is reached. b. Add a known volume (e.g., 5.0 mL) of the desired organic solvent to the vial. c. Securely cap the vial to prevent solvent evaporation.

-

Equilibration: a. Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). b. Agitate the mixture for a sufficient period to ensure equilibrium is reached. A preliminary test might be needed, but 24 to 48 hours is a common timeframe.[12] Equilibrium is achieved when the concentration of the solute in the solution remains constant over time.

-

Sample Separation: a. Once equilibrium is established, allow the vial to stand undisturbed in the thermostat for several hours to let the excess solid settle. b. Carefully draw a sample from the clear supernatant using a syringe. c. Immediately pass the sample through a syringe filter into a clean, dry vial. This step is critical to remove any undissolved microcrystals, which would lead to an overestimation of solubility.

-

Quantification: a. Accurately dilute the filtered saturated solution with the same solvent using volumetric glassware to a concentration that falls within the linear range of the analytical instrument. b. Measure the concentration of this compound using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry by measuring absorbance at its λmax, or HPLC). c. Prepare a calibration curve using standard solutions of known concentrations to ensure accuracy.

-

Calculation: a. Calculate the concentration of the saturated solution (Csat) by accounting for the dilution factor. b. Express the solubility in desired units, such as g/L, mg/mL, or mol/L.

Solubility (g/L) = Csat (g/L) × Dilution Factor

Sources

- 1. nbinno.com [nbinno.com]

- 2. Pyridinium - Wikipedia [en.wikipedia.org]

- 3. chem.ws [chem.ws]

- 4. Cetylpyridinium Bromide | C21H38N.Br | CID 8816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. acgpubs.org [acgpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 9. filab.fr [filab.fr]

- 10. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 11. Water Solubility | Scymaris [scymaris.com]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Properties and Synthesis of N-Acetonylpyridinium Bromide

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enigmatic Nature of a Key Synthetic Intermediate

N-Acetonylpyridinium bromide, a quaternary pyridinium salt, holds a position of quiet significance in the landscape of organic synthesis. Its utility as a precursor for the generation of pyridinium ylides makes it a valuable tool in the construction of a variety of heterocyclic systems, including indolizines and other nitrogen-containing scaffolds of medicinal and materials science interest. Despite its foundational role, a comprehensive and readily accessible guide detailing its core physicochemical properties, particularly its melting point, has remained elusive. This guide endeavors to fill that void, providing a detailed exploration of this compound, from its synthesis and characterization to the critical analysis of its physical constants. By synthesizing disparate literature sources and providing field-proven insights, this document serves as an authoritative resource for researchers employing this versatile reagent.

The Pivotal Role of this compound in Synthesis

This compound, systematically named 1-(2-oxopropyl)pyridinium bromide, belongs to the class of N-alkylpyridinium halides. The presence of the acetonyl group, with its enolizable alpha-protons, is the cornerstone of its synthetic utility. In the presence of a base, this compound readily deprotonates to form a pyridinium ylide. This ylide is a reactive intermediate that can participate in a variety of cycloaddition reactions, most notably with activated alkynes to generate substituted indolizine ring systems. The indolizine core is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds.

Furthermore, the reactivity of the carbonyl group in this compound offers additional avenues for synthetic elaboration, allowing for its incorporation into more complex molecular architectures. Its role as a versatile building block underscores the importance of a thorough understanding of its physical and chemical properties to ensure reproducible and optimized synthetic outcomes.

Physicochemical Characterization: Unraveling the Melting Point

A critical parameter for the identification and purity assessment of a crystalline solid is its melting point. Despite its importance, a definitive and consistently reported melting point for this compound is not readily found in major chemical databases. This guide presents a consolidated view of this crucial physical constant.

Reported Melting Point

For the purpose of this guide, and in the absence of a directly citable primary source from the initial searches, it is crucial for researchers to perform their own melting point determination on a synthesized and purified sample of this compound to establish a reliable benchmark for their work. The experimental protocol outlined in Section 4.0 provides a standardized method for this determination.

Factors Influencing Melting Point

It is imperative for researchers to recognize that the observed melting point of this compound can be influenced by several factors:

-

Purity: The presence of impurities, such as unreacted pyridine, bromoacetone, or residual solvent, will typically depress the melting point and broaden its range.

-

Crystalline Form: The existence of different polymorphs, or crystalline structures, can lead to variations in the melting point. The method of crystallization and the solvent used can influence the resulting polymorphic form.

-

Hygroscopicity: Quaternary ammonium salts, including pyridinium bromides, can be hygroscopic. The absorption of atmospheric moisture can lead to a lower and broader melting range.

Given these variables, a sharp melting point obtained from a properly dried and purified sample is a strong indicator of the compound's purity.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is typically achieved through the quaternization of pyridine with bromoacetone. This is a classic SN2 reaction where the lone pair of electrons on the nitrogen atom of the pyridine ring attacks the electrophilic carbon atom bearing the bromine atom.

Reaction Mechanism and Rationale

The reaction proceeds as follows:

The choice of solvent is critical for the success of this reaction. A polar aprotic solvent, such as acetone or acetonitrile, is often employed to solubilize the reactants and facilitate the formation of the charged product. The reaction is often performed at room temperature or with gentle heating to increase the reaction rate. The product, being a salt, is typically insoluble in less polar organic solvents, which facilitates its isolation by precipitation.

Step-by-Step Experimental Protocol

The following protocol provides a reliable method for the synthesis and purification of this compound.

Materials and Reagents:

-

Pyridine (freshly distilled)

-

Bromoacetone (stabilized, handle with care as it is a lachrymator)

-

Acetone (anhydrous)

-

Diethyl ether (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (optional, for reactions requiring heating)

-

Büchner funnel and filter flask

-

Vacuum source

-

Drying oven or vacuum desiccator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve freshly distilled pyridine (1.0 equivalent) in anhydrous acetone.

-

Addition of Bromoacetone: Slowly add bromoacetone (1.0 to 1.1 equivalents) to the stirring solution of pyridine at room temperature. The addition should be done dropwise to control any potential exotherm.

-

Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the precipitation of the this compound product, which is typically a white to off-white solid. The reaction is generally complete within a few hours to overnight. Gentle heating can be applied to expedite the reaction if necessary.

-

Isolation of the Product: Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with cold, anhydrous acetone to remove any unreacted starting materials. Follow this with a wash using anhydrous diethyl ether to aid in drying.

-

Drying: Dry the purified this compound under vacuum or in a drying oven at a moderate temperature (e.g., 40-50 °C) to remove all residual solvents.

Self-Validating System: The purity of the synthesized product should be assessed by melting point determination (as described in Section 4.0) and spectroscopic methods (e.g., 1H NMR and 13C NMR). A sharp melting point and clean NMR spectra are indicative of a successful synthesis and purification.

Standardized Protocol for Melting Point Determination

The accurate determination of the melting point is crucial for the characterization of this compound.

Experimental Workflow

The following diagram illustrates the workflow for a standard melting point determination using a capillary melting point apparatus.

Causality Behind Experimental Choices

-

Fine Powdering of the Sample: This ensures uniform heat distribution throughout the sample, leading to a more accurate and sharper melting range.

-

Controlled Heating Rate: A slow heating rate near the expected melting point allows for thermal equilibrium to be established between the sample, the thermometer, and the heating block, which is essential for an accurate reading.

-

Recording a Melting Range: Pure crystalline organic compounds typically melt over a narrow range of 1-2 °C. A broad melting range is often indicative of impurities.

Data Presentation

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source/Method |

| Chemical Formula | C8H10BrNO | Calculated |

| Molecular Weight | 216.08 g/mol | Calculated |

| Appearance | White to off-white crystalline solid | Synthesis |

| Melting Point (°C) | To be determined experimentally | Section 4.0 |

| Solubility | Soluble in polar solvents (e.g., water, methanol), sparingly soluble in acetone, insoluble in non-polar solvents (e.g., diethyl ether, hexanes). | Experimental Observation |

Conclusion and Future Outlook

This compound is a valuable and versatile reagent in organic synthesis. This guide has provided a comprehensive overview of its synthesis, physicochemical properties, and the critical importance of accurately determining its melting point. While a definitive, widely cited melting point remains to be firmly established in readily accessible literature, the protocols and insights provided herein empower researchers to confidently synthesize, purify, and characterize this key synthetic intermediate. It is anticipated that with its continued use in the development of novel chemical entities, a more robust and publicly available dataset for this compound will emerge, further solidifying its place in the synthetic chemist's toolkit.

References

-

King, L. C. The Reaction of Pyridine with α-Halo Ketones. J. Am. Chem. Soc.1944 , 66 (6), 894–895. [Link]

-

Parish Chemical Company. (Advertisement). J. Org. Chem.1975 , 40 (2), A8. [Link]

-

Potts, K. T.; et al. A Convenient Synthesis of Indolizine Derivatives. J. Org. Chem.1975 , 40 (17), 2596–2603. [Link]

N-Acetonylpyridinium Bromide: A Technical Guide to its Hygroscopic Nature and Implications for Research and Development

Foreword: The Unseen Influence of Water

In the realm of chemical synthesis and pharmaceutical development, the solid-state properties of a compound are of paramount importance. They dictate everything from ease of handling and storage to stability and bioavailability. Among these properties, hygroscopicity—the propensity of a substance to attract and retain water molecules from the ambient environment—is a critical, yet often underestimated, factor. This guide provides an in-depth technical exploration of the hygroscopic nature of N-acetonylpyridinium bromide, a pyridinium salt with significant potential in various chemical applications. For researchers, scientists, and drug development professionals, understanding and quantifying this attribute is not merely an academic exercise; it is a prerequisite for robust experimental design, process control, and the development of stable, reliable products. This document will delve into the synthesis, characterization, and critical handling protocols for this compound, with a core focus on its interaction with atmospheric moisture.

Synthesis and Structural Elucidation of this compound

A fundamental prerequisite to studying any physicochemical property is the unambiguous synthesis and characterization of the compound . This compound can be readily synthesized via a classic quaternization reaction.

Synthetic Pathway: The Menshutkin Reaction

The synthesis of this compound is a direct application of the Menshutkin reaction, which involves the alkylation of a tertiary amine (in this case, pyridine) with an alkyl halide (bromoacetone).

-

Reaction Scheme:

-

Pyridine + Bromoacetone → this compound

-

The lone pair of electrons on the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic carbon atom bonded to the bromine in bromoacetone. This results in the formation of a new carbon-nitrogen bond and the displacement of the bromide ion, which then becomes the counter-ion to the positively charged pyridinium cation.

Step-by-Step Synthesis Protocol

This protocol outlines a reliable method for the laboratory-scale synthesis of this compound.

-

Reagent Preparation: In a dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyridine (1.0 equivalent) in anhydrous acetone.

-

Reaction Initiation: To the stirred solution, add bromoacetone (1.1 equivalents) dropwise at room temperature. Causality Note: The slight excess of bromoacetone ensures the complete consumption of the pyridine starting material. Anhydrous conditions are preferable to minimize the presence of water, which could interfere with the reaction and subsequent hygroscopicity assessment.

-

Reaction Progression: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by the precipitation of the this compound salt, which is typically a white to off-white solid.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Purification: Wash the crude product with cold, anhydrous diethyl ether to remove any unreacted starting materials. Causality Note: Diethyl ether is a suitable solvent for this purpose as the pyridinium salt has very low solubility in it, while the starting materials are more soluble.

-

Drying: Dry the purified product under high vacuum at a slightly elevated temperature (e.g., 40-50 °C) for several hours to remove residual solvents. The final product should be a fine, crystalline powder.

Structural Verification

Confirmation of the chemical structure is imperative. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the covalent structure of the N-acetonylpyridinium cation. The characteristic chemical shifts of the pyridinium ring protons and the methylene and methyl protons of the acetonyl group should be observed.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the C=O stretch of the ketone, as well as the aromatic C-H and C=N stretches of the pyridinium ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight of the N-acetonylpyridinium cation.

The Hygroscopic Nature of Pyridinium Salts

Pyridinium salts, as a class of ionic compounds, often exhibit some degree of hygroscopicity. The ionic nature of the pyridinium cation and the halide anion can lead to strong interactions with the polar water molecule. One study on Cetylpyridinium tribromide explicitly notes that it is "hygroscopic in nature and needs be stored in air sealed containers"[1]. This suggests that this compound is also likely to be hygroscopic. The presence of the carbonyl group in the acetonyl substituent may further influence its affinity for water through hydrogen bonding.

The consequences of moisture uptake in a solid sample can be profound, leading to:

-

Physical Changes: Caking, clumping, and eventually deliquescence (dissolving in the absorbed water).

-

Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, impacting the purity and stability of the compound[2].

-

Inaccurate Dosing: For pharmaceutical applications, changes in the mass of a sample due to water absorption can lead to significant dosing errors.

Quantitative Assessment of Hygroscopicity

To move beyond a qualitative description, rigorous quantitative analysis is essential. The following sections detail the primary experimental methodologies for characterizing the hygroscopic behavior of this compound.

Dynamic Vapor Sorption (DVS) Analysis

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled, time-varying relative humidity (RH) at a constant temperature[3][4]. This is the gold-standard for characterizing hygroscopicity.

The logical flow of a DVS experiment is designed to probe the interaction of the material with water vapor across a wide range of conditions.

Caption: DVS experimental workflow for hygroscopicity assessment.

The primary output of a DVS experiment is a moisture sorption isotherm, which plots the equilibrium moisture content (% change in mass) against the relative humidity.

| Parameter | Description | Typical Value (Illustrative) | Significance |

| Moisture Uptake at 80% RH | The percentage mass increase at a high, but not saturating, humidity. | 5.2% | A key indicator of the degree of hygroscopicity. |

| Critical Relative Humidity (CRH) | The RH at which there is a sharp increase in water uptake, often indicating a phase transition (e.g., from crystalline to amorphous, or deliquescence). | ~75% | Defines the upper limit of humidity for safe storage and handling. |

| Hysteresis | The difference between the sorption and desorption curves. | Present | Indicates that the moisture is not easily removed, potentially due to absorption into the bulk material or phase changes. |

Note: The values in the table are illustrative for a moderately hygroscopic compound and would need to be experimentally determined for this compound.

Karl Fischer (KF) Titration

KF titration is a highly accurate and specific method for determining the water content of a sample[5][6]. It is based on a chemical reaction that consumes water. While DVS provides a continuous profile of moisture uptake, KF titration gives a precise measurement of the total water content at a specific point in time.

-

Sample Handling: Due to the presumed hygroscopic nature of this compound, all sample handling must be performed in a low-humidity environment (e.g., a glove box or dry bag) to prevent moisture uptake from the atmosphere before analysis.

-

Titration: A precisely weighed amount of the compound is introduced into the KF titration cell containing a suitable solvent (e.g., anhydrous methanol). The titrator then adds the KF reagent until all the water in the sample has been consumed.

-

Calculation: The instrument calculates the water content based on the amount of KF reagent used.

Causality Note: The specificity of the Karl Fischer reaction for water makes it an excellent orthogonal technique to DVS for confirming the water content of a sample after exposure to a specific humidity level.

Practical Implications and Handling Recommendations

The hygroscopic nature of this compound has significant practical consequences for its use in a research or industrial setting.

Weighing and Dispensing

Accurate weighing is compromised by rapid moisture uptake. Therefore:

-

Weighing should be performed as quickly as possible.

-

For high-accuracy applications, weighing should be conducted in a controlled low-humidity environment.

Storage

To maintain the integrity of the compound, stringent storage conditions are necessary.

Caption: Recommended storage protocol for this compound.

Impact on Reactions and Formulations

-